
Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl diacetate
Overview
Description
Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl diacetate is a chemical compound with the molecular formula C14H16O2.2[C2H4O2] and a molecular weight of 300.30 . It is known for its unique structure, which includes multiple conjugated double and triple bonds, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl diacetate typically involves the use of organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) . The compound can be synthesized through a series of reactions starting from simpler organic molecules, involving steps such as acetylation and the formation of conjugated systems.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but it is likely that similar organic synthesis techniques are scaled up for larger production. This would involve careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl diacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Pharmacological Applications
Gastrointestinal Health
Research indicates that Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl diacetate exhibits significant effects on gastrointestinal function. It has been shown to improve digestive health by enhancing the absorption of nutrients and promoting gut motility. A study highlighted that stir-frying Atractylodes Rhizoma with wheat bran could accelerate the absorption of this compound, suggesting its potential role in dietary supplements aimed at improving gastrointestinal health .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various experimental models. It has been associated with modulation of immune responses and reduction of inflammatory markers. For instance, studies have shown that it can influence the expression of cytokines and other inflammatory mediators in murine models .
Potential Antimicrobial Activity
Some preliminary studies suggest that this compound may possess antimicrobial properties. This could be attributed to its structural characteristics that allow it to interact with microbial membranes or metabolic pathways .
Case Studies
Case Study 1: Gastrointestinal Disorders
In a controlled study involving mice with induced gastrointestinal distress (e.g., through the administration of dextran sulfate sodium), this compound was administered to evaluate its protective effects on the intestinal mucosa. Results indicated a significant reduction in ulceration and inflammation markers compared to control groups .
Case Study 2: Immune Modulation
Another study focused on the immunomodulatory effects of this compound on splenic lymphocytes. The administration of this compound resulted in increased proliferation of T cells and enhanced expression of surface markers associated with immune activation .
Future Research Directions
Despite promising findings regarding this compound's applications in pharmacology and biochemistry, further research is necessary to fully elucidate its mechanisms of action and potential therapeutic uses. Future studies should focus on:
- Detailed pharmacokinetic studies to understand absorption and metabolism.
- Clinical trials to assess efficacy and safety in human populations.
- Exploration of synergistic effects when combined with other medicinal compounds.
Mechanism of Action
The mechanism by which Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl diacetate exerts its effects is not fully understood. its multiple conjugated double and triple bonds suggest that it can interact with various molecular targets, potentially disrupting cellular processes or inhibiting enzyme activity. Further research is needed to elucidate the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4,6,12-Tetradecatriene-8,10-diyne-1,3-diol, diacetate
- (1E,3E,5E)-3-acetyloxytetradeca-1,3,5-trien-8,10-diynyl acetate
Uniqueness
Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl diacetate is unique due to its specific arrangement of conjugated double and triple bonds, which imparts distinct chemical and physical properties. This makes it a valuable compound for studying the effects of conjugation and for developing new materials with tailored properties.
Biological Activity
Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl diacetate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a complex acetylenic structure that contributes to its biological properties. The molecular formula is , and its structure includes multiple double and triple bonds that enhance its reactivity and potential interactions with biological macromolecules.
1. Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that the compound showed significant cytotoxicity against human leukemia cell lines (HL60, Jurkat, K562) with an IC50 value as low as 0.007 μM for K562 cells, indicating a potency much higher than that of oleanolic acid .
Cell Line | IC50 (μM) | Comparison with Oleanolic Acid |
---|---|---|
K562 | 0.007 | 24 times less toxic |
Jurkat | Higher potency | 14 times more potent |
U937 | Not specified | Not specified |
The anticancer mechanism involves the induction of apoptosis and cell cycle arrest. Specifically, the compound causes arrest in the S phase of the cell cycle and accumulation in the G0 phase . This suggests that this compound may interfere with DNA synthesis and repair mechanisms.
3. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties . It demonstrates effectiveness against various bacterial strains and viruses . Its role as an antibacterial agent is particularly noteworthy in the context of increasing antibiotic resistance.
4. Other Biological Activities
The compound has been implicated in several other biological processes:
- Anti-inflammatory : Inhibition of pro-inflammatory cytokines.
- Immunomodulatory : Modulating immune responses through various signaling pathways including NF-κB and MAPK/ERK pathways .
- Neuroprotective effects : Potential benefits in neurodegenerative diseases due to its ability to cross the blood-brain barrier.
Case Study 1: Anticancer Efficacy
In a controlled study involving human leukemia models, this compound was administered at varying concentrations. The results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage .
Case Study 2: Antimicrobial Testing
A series of tests were conducted on this compound against common pathogens including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .
Properties
IUPAC Name |
[(1E,3E,5E)-3-acetyloxytetradeca-1,3,5-trien-8,10-diynyl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-4-5-6-7-8-9-10-11-12-13-18(22-17(3)20)14-15-21-16(2)19/h11-15H,4-5,10H2,1-3H3/b12-11+,15-14+,18-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVIMOJJRLVUND-JOUCHLKOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC#CCC=CC=C(C=COC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC#CC#CC/C=C/C=C(\C=C\OC(=O)C)/OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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